Cas no 2757901-74-7 (2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid)
![2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2757901-74-7x500.png)
2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
- 2757901-74-7
- EN300-37101447
- 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
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- インチ: 1S/C10H15NO4/c1-4-5-15-9(14)11-6-7(8(12)13)10(11,2)3/h4,7H,1,5-6H2,2-3H3,(H,12,13)
- InChIKey: RNHMJNHQJIZQGD-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1CC(C(=O)O)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 213.10010796g/mol
- どういたいしつりょう: 213.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 66.8Ų
2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101447-0.1g |
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2757901-74-7 | 95.0% | 0.1g |
$1269.0 | 2025-03-18 | |
Enamine | EN300-37101447-5.0g |
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2757901-74-7 | 95.0% | 5.0g |
$4184.0 | 2025-03-18 | |
Enamine | EN300-37101447-1.0g |
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2757901-74-7 | 95.0% | 1.0g |
$1442.0 | 2025-03-18 | |
Enamine | EN300-37101447-0.25g |
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2757901-74-7 | 95.0% | 0.25g |
$1328.0 | 2025-03-18 | |
Enamine | EN300-37101447-0.05g |
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2757901-74-7 | 95.0% | 0.05g |
$1212.0 | 2025-03-18 | |
Enamine | EN300-37101447-10.0g |
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2757901-74-7 | 95.0% | 10.0g |
$6205.0 | 2025-03-18 | |
Enamine | EN300-37101447-0.5g |
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2757901-74-7 | 95.0% | 0.5g |
$1385.0 | 2025-03-18 | |
Enamine | EN300-37101447-2.5g |
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid |
2757901-74-7 | 95.0% | 2.5g |
$2828.0 | 2025-03-18 |
2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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7. Back matter
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8. Book reviews
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acidに関する追加情報
2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic Acid
The compound 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid (CAS No. 2757901-74-7) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The azetidine ring in this molecule is substituted with a dimethyl group at the 2-position and a carbonyl group attached to a propenyl ether moiety at the 1-position. Additionally, the 3-position of the azetidine ring bears a carboxylic acid group, which contributes to its functional versatility.
Recent studies have highlighted the importance of azetidine derivatives in drug design due to their unique pharmacokinetic properties and potential for bioisosteric replacements in existing therapeutic agents. The presence of the dimethyl group at the 2-position enhances the molecule's lipophilicity, which is crucial for improving drug absorption and bioavailability. Furthermore, the propenyl ether carbonyl group introduces a degree of flexibility and reactivity, making it an attractive candidate for further functionalization in medicinal chemistry.
The synthesis of 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the azetidine ring using either cyclization reactions or preformed azetidine intermediates. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective methods for constructing such complex molecules.
One of the most promising applications of this compound lies in its potential as a building block for peptide-based drugs or as a component in macrocyclic structures. The carboxylic acid group at the 3-position can serve as a reactive site for amide bond formation, enabling the construction of larger biomolecules with tailored functionalities. Additionally, the propenyl ether moiety can act as a bioisosteric replacement for other functional groups, offering new avenues for drug design.
Recent research has also explored the use of this compound in materials science, particularly in the development of novel polymers and coatings with enhanced mechanical properties. The combination of lipophilic and hydrophilic groups within its structure makes it an ideal candidate for amphiphilic materials that can self-assemble into nanostructures or form stable emulsions.
In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. While further research is needed to fully understand its pharmacological profile, these findings underscore its potential as a lead compound in drug discovery efforts targeting inflammatory diseases.
The structural uniqueness of 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid also makes it an interesting subject for computational chemistry studies. Advanced molecular modeling techniques have been employed to predict its binding affinity to various protein targets, providing valuable insights into its potential interactions within biological systems.
In conclusion, CAS No. 2757901-74-7, or 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid, represents a versatile and multifunctional molecule with significant potential across diverse fields such as pharmaceuticals, materials science, and biotechnology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges.
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